Sgk1-IN-4 is a selective inhibitor of serum and glucocorticoid-regulated kinase 1, also known as SGK1. This compound has garnered attention due to its potential implications in various biological processes, particularly in cancer biology and metabolic regulation. SGK1 plays a critical role in cell survival, proliferation, and metabolism, making its inhibition a promising therapeutic strategy for conditions such as cancer and metabolic disorders.
Sgk1-IN-4 was developed as part of efforts to create orally bioavailable inhibitors of SGK1. The development process involved extensive medicinal chemistry to enhance the compound's pharmacokinetic properties while maintaining its selectivity for SGK1 over other kinases.
Sgk1-IN-4 is classified as a small-molecule inhibitor targeting the SGK1 enzyme. It belongs to the family of serine/threonine kinases and is specifically designed to inhibit the activity of SGK1, which is involved in various signaling pathways related to cell growth and survival.
The synthesis of Sgk1-IN-4 involves several key steps:
The synthetic pathway for Sgk1-IN-4 has been optimized for yield and purity. Specific reaction conditions, such as temperature and solvent choice, are critical for achieving the desired chemical structure while minimizing side reactions.
The molecular structure of Sgk1-IN-4 features a core scaffold that interacts specifically with the active site of SGK1. Detailed structural analysis, including X-ray crystallography or NMR spectroscopy, may provide insights into its binding interactions.
Sgk1-IN-4 undergoes various chemical reactions during its synthesis and metabolic processing:
The stability of Sgk1-IN-4 under physiological conditions is essential for its efficacy as an inhibitor. Studies on its metabolic stability can provide insights into its behavior in biological systems.
Sgk1-IN-4 inhibits SGK1 by binding to its active site, preventing substrate phosphorylation. This inhibition disrupts downstream signaling pathways that are critical for cell survival and proliferation.
Research indicates that inhibiting SGK1 can lead to reduced cellular growth rates and increased apoptosis in cancer cells. The specific pathways affected include those involving mTOR signaling and glucose metabolism.
Sgk1-IN-4 is primarily used in research settings to study the role of SGK1 in various biological processes:
Serum And Glucocorticoid Regulated Kinase 1 is a serine/threonine kinase belonging to the Adenosine monophosphate/Guanosine monophosphate/Protein kinase C (AGC) kinase family, sharing approximately 54% catalytic domain identity with Protein Kinase B (Akt) [6]. This enzyme functions as a critical nodal point in cellular signaling, integrating inputs from hormonal, osmotic, and stress-responsive pathways to regulate diverse physiological processes including ion transport, cell survival, and metabolic homeostasis [4] [6]. The discovery of Sgk1-Inhibitor-4 represents a significant advancement in targeted kinase therapeutics, designed as a highly selective, orally active inhibitor with nanomolar potency against human Serum And Glucocorticoid Regulated Kinase 1 (IC₅₀ = 3 nM at 500 μM Adenosine triphosphate concentration) [3]. Unlike pan-kinase inhibitors, Sgk1-Inhibitor-4 exhibits exceptional specificity, demonstrating minimal activity against closely related kinases including Protein Kinase B isoforms, Serum And Glucocorticoid Regulated Kinase 2, Serum And Glucocorticoid Regulated Kinase 3, and Protein kinase C family members [3] [8]. This pharmacological profile enables precise dissection of Serum And Glucocorticoid Regulated Kinase 1-specific functions within complex signaling networks and establishes Sgk1-Inhibitor-4 as a valuable research tool for investigating the therapeutic potential of Serum And Glucocorticoid Regulated Kinase 1 inhibition in pathological contexts characterized by aberrant kinase activity.
The human Serum And Glucocorticoid Regulated Kinase family comprises three isoforms (Serum And Glucocorticoid Regulated Kinase 1, Serum And Glucocorticoid Regulated Kinase 2, Serum And Glucocorticoid Regulated Kinase 3) that exhibit distinct structural features, subcellular localizations, and physiological functions despite sharing conserved kinase domains [6] [9]. Serum And Glucocorticoid Regulated Kinase 1 exists as multiple splice variants (designated Serum And Glucocorticoid Regulated Kinase 1v1 through Serum And Glucocorticoid Regulated Kinase 1v5), with the Serum And Glucocorticoid Regulated Kinase 1.1 isoform (Serum And Glucocorticoid Regulated Kinase 1_v2) demonstrating neuron-specific expression and distinct N-terminal targeting sequences that direct its association with plasma membranes [9]. Unlike Serum And Glucocorticoid Regulated Kinase 2 and Serum And Glucocorticoid Regulated Kinase 3, which contain Phox homology domains mediating phosphoinositide binding, Serum And Glucocorticoid Regulated Kinase 1 relies primarily on its N-terminal domain for subcellular targeting [6]. Sgk1-Inhibitor-4 exhibits remarkable isoform selectivity, showing 84-fold greater potency against human Serum And Glucocorticoid Regulated Kinase 1 (IC₅₀ = 3 nM) compared to murine Serum And Glucocorticoid Regulated Kinase 1 (IC₅₀ = 253 nM) and negligible activity against Serum And Glucocorticoid Regulated Kinase 3 even at micromolar concentrations [3]. This selectivity profile positions Sgk1-Inhibitor-4 as an essential pharmacological tool for dissecting isoform-specific functions within the Serum And Glucocorticoid Regulated Kinase family.
Table 1: Comparative Characteristics of Serum And Glucocorticoid Regulated Kinase Isoforms
Isoform | Gene Locus | Structural Features | Tissue Distribution | Sgk1-Inhibitor-4 Inhibition (IC₅₀) |
---|---|---|---|---|
Serum And Glucocorticoid Regulated Kinase 1 | 6q23.2 | N-terminal targeting domain, no Phox homology domain | Ubiquitous; high in epithelial tissues, brain | 3 nM (human) |
Serum And Glucocorticoid Regulated Kinase 2 | 20q13.2 | Phox homology domain | Brain, pancreas, prostate | >10,000 nM |
Serum And Glucocorticoid Regulated Kinase 3 | 8q21.3 | Phox homology domain | Brain, kidney, lung | >10,000 nM |
Serum And Glucocorticoid Regulated Kinase 1 expression is governed by complex transcriptional regulation and post-translational modifications that collectively determine its spatiotemporal activity. At the transcriptional level, Serum And Glucocorticoid Regulated Kinase 1 messenger Ribonucleic acid is rapidly induced by multiple stimuli including glucocorticoids (via glucocorticoid receptor binding to glucocorticoid response elements), serum components (through serum response elements), hyperosmotic stress (via Ton enhancer binding protein/nuclear factor of activated T-cells 5 transcription factors), mineralocorticoids, and inflammatory cytokines [1] [4] [7]. This transcriptional responsiveness positions Serum And Glucocorticoid Regulated Kinase 1 as an immediate-early gene capable of integrating diverse environmental signals. Following translation, Serum And Glucocorticoid Regulated Kinase 1 activity is tightly controlled through phosphorylation cascades: Phosphatidylinositol 3-kinase-generated phosphatidylinositol-(3,4,5)-triphosphate recruits Phosphoinositide-dependent kinase 1 to the membrane, where Phosphoinositide-dependent kinase 1 phosphorylates Serum And Glucocorticoid Regulated Kinase 1 at Thr²⁵⁶ within the activation loop [5] [10]. Full kinase activation requires subsequent phosphorylation at Ser⁴²² within the hydrophobic motif by mammalian target of rapamycin complex 2 [5] [10]. This dual phosphorylation mechanism creates a robust activation switch that integrates inputs from growth factor signaling and nutrient-sensing pathways. Additionally, Serum And Glucocorticoid Regulated Kinase 1 activity is modulated by ubiquitination mediated by the Neural precursor cell expressed developmentally down-regulated protein 4-2 ubiquitin ligase, which targets activated Serum And Glucocorticoid Regulated Kinase 1 for proteasomal degradation, establishing a negative feedback loop [1] [4].
Table 2: Key Regulatory Mechanisms Controlling Serum And Glucocorticoid Regulated Kinase 1 Activity
Regulatory Mechanism | Molecular Effect | Functional Consequence |
---|---|---|
Glucocorticoid receptor activation | Transcriptional upregulation | Stress hormone responsiveness |
Cell shrinkage/osmotic stress | Transcriptional upregulation | Ion transport regulation |
Phosphoinositide-dependent kinase 1 phosphorylation (Thr²⁵⁶) | Kinase domain activation | Growth factor responsiveness |
Mammalian target of rapamycin complex 2 phosphorylation (Ser⁴²²) | Hydrophobic motif phosphorylation | Full kinase activation |
Neural precursor cell expressed developmentally down-regulated protein 4-2 binding | Ubiquitination and degradation | Signal termination |
Serum And Glucocorticoid Regulated Kinase 1 functions as a critical parallel effector within Phosphatidylinositol 3-kinase signaling networks, exhibiting both convergent and divergent actions relative to Protein Kinase B. While both kinases require Phosphatidylinositol 3-kinase/Phosphoinositide-dependent kinase 1-dependent phosphorylation for activation, Serum And Glucocorticoid Regulated Kinase 1 displays distinct substrate specificity and regulatory dynamics [5] [10]. Notably, Serum And Glucocorticoid Regulated Kinase 1 sustains mammalian target of rapamycin complex 1 activity under conditions of Phosphatidylinositol 3-kinase or Protein Kinase B inhibition through direct phosphorylation of Tuberous sclerosis complex 2 at Ser¹³⁶⁴ and Ser¹³⁶⁶, which inhibits the Tuberous sclerosis complex 1/Tuberous sclerosis complex 2 GTPase-activating protein complex and prevents its suppression of Ras homolog enriched in brain activity [5] [10]. This Phosphatidylinositol 3-kinase-dependent but Protein Kinase B-independent maintenance of mammalian target of rapamycin complex 1 signaling represents a key resistance mechanism in Phosphatidylinositol 3-kinase-mutant cancers treated with Phosphatidylinositol 3-kinase or Protein Kinase B inhibitors. Furthermore, Serum And Glucocorticoid Regulated Kinase 1 regulates substrates not efficiently phosphorylated by Protein Kinase B, including the nuclear factor-kappa-B inhibitor kinase, which it phosphorylates to activate nuclear factor-kappa-B signaling, and the Forkhead box protein O3a transcription factor, which it inactivates through distinct phosphorylation sites compared to Protein Kinase B [4] [6]. This functional divergence enables Serum And Glucocorticoid Regulated Kinase 1 to orchestrate unique cellular responses including enhanced pro-survival signaling, ion transport regulation, and modulation of inflammatory pathways even when Protein Kinase B activity is compromised.
Table 3: Nodal Points in Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian target of rapamycin Signaling Networks Showing Differential Regulation by Protein Kinase B and Serum And Glucocorticoid Regulated Kinase 1
Signaling Node | Protein Kinase B Regulation | Serum And Glucocorticoid Regulated Kinase 1 Regulation | Functional Outcome |
---|---|---|---|
Tuberous sclerosis complex 2 | Phosphorylation at Ser⁹³⁹, Thr¹⁴⁶² | Phosphorylation at Ser¹³⁶⁴, Ser¹³⁶⁶ | Mammalian target of rapamycin complex 1 activation |
Forkhead box protein O3a | Phosphorylation at Thr³², Ser²⁵³ | Phosphorylation at Ser³¹⁵ | Cell cycle arrest suppression |
Neural precursor cell expressed developmentally down-regulated protein 4-2 | Phosphorylation at Ser³²⁸, Ser⁴⁴⁸ | Phosphorylation at Ser³²², Ser³²⁸ | Substrate stabilization |
Nuclear factor-kappa-B inhibitor kinase | Indirect regulation | Direct phosphorylation | Nuclear factor-kappa-B activation |
The compelling rationale for developing Serum And Glucocorticoid Regulated Kinase 1 inhibitors like Sgk1-Inhibitor-4 emerges from its central role in multiple pathological processes, particularly fibrotic disorders and cancer progression. In chronic graft-versus-host disease and organ fibrosis, Serum And Glucocorticoid Regulated Kinase 1 promotes tissue-damaging immune responses by driving T-helper 17 and T-helper 2 cell differentiation while suppressing regulatory T-cell development [1]. This immunomodulatory function is mediated through Serum And Glucocorticoid Regulated Kinase 1-dependent phosphorylation of Neural precursor cell expressed developmentally down-regulated protein 4, which subsequently upregulates Smad2/Smad3 transcription factors and amplifies the profibrotic effects of Transforming growth factor beta [1]. Additionally, Serum And Glucocorticoid Regulated Kinase 1 directly activates nuclear factor-kappa-B, stimulating production of connective tissue growth factor and other inflammatory mediators that perpetuate fibrotic remodeling in lung, liver, kidney, and peritoneal tissues [1]. In oncology contexts, Serum And Glucocorticoid Regulated Kinase 1 overexpression is observed in numerous malignancies including breast, lung, prostate, and gastric cancers, where it drives tumor progression through multiple mechanisms [6] [8]. Serum And Glucocorticoid Regulated Kinase 1 confers resistance to conventional therapies by maintaining mammalian target of rapamycin complex 1 activity despite Phosphatidylinositol 3-kinase or Protein Kinase B inhibition [5] [10], while simultaneously promoting epithelial-mesenchymal transition through β-catenin stabilization and enhancing cell survival via B-cell lymphoma 2-associated athanogene 4 upregulation [6] [9]. The ability of Sgk1-Inhibitor-4 to disrupt these pathogenic signaling cascades has demonstrated therapeutic potential in preclinical models, where it reverses established fibrosis and synergizes with Phosphatidylinositol 3-kinase inhibitors to suppress tumor growth in Phosphatidylinositol 3-kinase-mutant cancers resistant to single-agent therapy [3] [5] [10]. These findings establish Serum And Glucocorticoid Regulated Kinase 1 as a compelling therapeutic target and validate Sgk1-Inhibitor-4 as a promising chemical tool for pathological contexts characterized by aberrant Serum And Glucocorticoid Regulated Kinase 1 activation.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3